Welcome to the BenchChem Online Store!
molecular formula C9H5Cl3O B8517924 3,4-Dichlorocinnamoyl chloride

3,4-Dichlorocinnamoyl chloride

Cat. No. B8517924
M. Wt: 235.5 g/mol
InChI Key: SQOOOIAYRCYPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03975435

Procedure details

p-Aminophenyl trifluoromethyl ether (0.7 g) pyridine (30 ml) and 3,4-dichlorocinnamoyl chloride (1 g) in dioxane (5 ml) were agitated and heated 3 hours at 80°-90° in a suitable flask fitted with a reflux condenser. The reaction mixture was then poured into 2 l. of ice-water containing conc. hydrochloric acid (50 ml). The crude product was filtered, washed with water and dried. It was recrystallized first from a blend of toluene (50 ml) and hexane (60 ml) and then from toluene (16 ml) and hexane (60 ml).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1)([F:4])[F:3].[Cl:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH:17]=[CH:18][C:19](Cl)=[O:20]>O1CCOCC1>[Cl:13][C:14]1[CH:15]=[C:16]([CH:22]=[CH:23][C:24]=1[Cl:25])[CH:17]=[CH:18][C:19]([NH:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][C:2]([F:3])([F:4])[F:1])=[CH:7][CH:8]=1)=[O:20]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
FC(F)(F)OC1=CC=C(C=C1)N
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)Cl)C=CC1Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated 3 hours at 80°-90° in a suitable flask
Duration
3 h
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 2 l
FILTRATION
Type
FILTRATION
Details
The crude product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
It was recrystallized first from a blend of toluene (50 ml) and hexane (60 ml)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.